2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Description

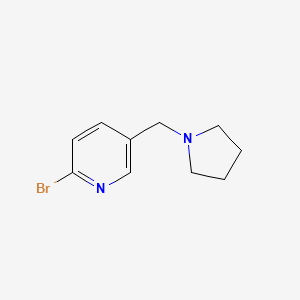

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLIMWGELSTYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies

Reactions at the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring is expected to be the primary site for cross-coupling reactions and may participate in nucleophilic aromatic substitution under specific conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the functionalization of aryl halides, including 2-bromopyridines.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. While no specific examples with this substrate are available, studies on other 2-bromopyridines show that these reactions are generally efficient. nih.govnih.govaudreyli.com The choice of catalyst, ligand, base, and solvent would be critical to optimize the yield.

Sonogashira Coupling: The Sonogashira reaction would enable the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. scirp.orgscirp.orgsoton.ac.ukorganic-chemistry.org This is a powerful method for the synthesis of arylalkynes. General protocols for the Sonogashira coupling of 2-bromopyridines are well-established. scirp.orgscirp.org

Buchwald-Hartwig Amination: This reaction would allow for the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. nih.govwikipedia.orglibretexts.org This is a versatile method for the synthesis of N-aryl and N-heteroaryl amines. The reaction conditions, particularly the choice of palladium catalyst and ligand, are crucial for achieving high yields. nih.govresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The direct displacement of the bromine atom by a nucleophile (SNAr) in 2-bromopyridines is generally challenging due to the electron-rich nature of the pyridine ring. However, the presence of the nitrogen atom in the ring can activate the halide for substitution, particularly at the 2- and 4-positions. For SNAr to occur, strongly activated substrates or very strong nucleophiles are typically required. Computational and experimental studies on other pyridyl systems suggest that the mechanism can be complex. nih.govresearchgate.netmdpi.com Without specific experimental data, it is difficult to predict the feasibility and outcome of SNAr reactions on this compound.

Reactions at the Pyrrolidinylmethyl Group

The pyrrolidinylmethyl substituent offers additional sites for chemical modification, including the nitrogen atom of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge.

Nitrogen-Centered Reactions (e.g., Quaternization, N-Oxidation)

Quaternization: The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can react with electrophiles, such as alkyl halides, to form a quaternary ammonium salt. This reaction would introduce a positive charge and could modify the compound's physical and biological properties.

N-Oxidation: The nitrogen atom of the pyrrolidine ring could potentially be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. However, the pyridine nitrogen is also susceptible to oxidation, and achieving selective oxidation might be challenging. Studies on the N-oxidation of 5-bromo-2-methylpyridine have been reported. nih.gov

Reactions of the Alkyl Chain

The methylene group connecting the pyridine and pyrrolidine rings is a potential site for reaction, although it is generally less reactive than other positions in the molecule. Reactions at this "benzylic-like" position are conceivable under specific conditions, but no specific studies have been found for this compound.

Reactivity of the Pyridine Nucleus

The pyridine ring itself can undergo various reactions, although the presence of the bromo and pyrrolidinylmethyl substituents will influence its reactivity. The nitrogen atom in the pyridine ring makes it susceptible to reactions at the nitrogen itself, such as N-oxidation. The electron-withdrawing nature of the pyridine nitrogen also influences the reactivity of the ring towards electrophilic and nucleophilic attack.

Derivatization and Structural Modification for Research Purposes

The this compound scaffold is of significant interest in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. These studies involve the synthesis of a series of analogs where specific parts of the molecule are systematically modified to understand their effect on biological activity.

For this compound, SAR studies would likely focus on modifications at several key positions:

Modification of the Pyrrolidine Ring: The size and substitution pattern of the heterocyclic amine can significantly impact receptor binding and selectivity. Analogs could be synthesized with different ring sizes (e.g., piperidine, azetidine) or with substituents on the pyrrolidine ring.

Modification of the Linker: The methylene linker between the pyridine and pyrrolidine rings can be altered in length or rigidity to probe the optimal spatial arrangement for receptor interaction.

Substitution on the Pyridine Ring: The bromine at the 2-position is a key handle for introducing a wide variety of substituents through cross-coupling reactions. Additionally, functional groups can be introduced at other positions on the pyridine ring to explore electronic and steric effects.

Table 3: Potential Analogs of this compound for SAR Studies

| Modification Site | Example of Modification | Rationale for Modification |

| Pyrrolidine Ring | Substitution with a hydroxyl group | Introduce hydrogen bonding interactions |

| Linker | Replacement with an amide | Alter rigidity and electronic properties |

| Pyridine Ring (2-position) | Replacement of bromine with an aryl group | Explore steric and electronic effects on receptor binding |

| Pyridine Ring (other positions) | Introduction of a methoxy group | Investigate the influence of electron-donating groups |

This table outlines potential modifications to the this compound structure for the purpose of conducting SAR studies.

The bromine atom at the 2-position of this compound serves as a versatile starting point for the introduction of a wide array of functional groups, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and allow for the construction of complex molecules with high efficiency and selectivity.

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, introducing aryl or vinyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, allowing for the introduction of various primary and secondary amines.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C double bonds.

Stille Coupling: Palladium-catalyzed reaction with organostannanes to form C-C bonds.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents to form C-C bonds.

These reactions enable the synthesis of a diverse library of compounds from a single precursor, which is invaluable for drug discovery and materials science research.

Table 4: Cross-Coupling Reactions for Functionalization of 2-Bromopyridine (B144113) Derivatives

| Reaction Name | Coupling Partner | Bond Formed | Functional Group Introduced |

| Suzuki-Miyaura | Arylboronic acid | C-C | Aryl |

| Buchwald-Hartwig | Aniline | C-N | Arylamino |

| Sonogashira | Phenylacetylene | C-C (alkyne) | Phenylethynyl |

| Heck | Styrene | C-C (alkene) | Styrenyl |

This table summarizes key cross-coupling reactions that can be utilized to introduce diverse functional groups at the 2-position of the pyridine ring by replacing the bromo substituent.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidinyl moiety. The aromatic region would display signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns are characteristic of a 2,5-disubstituted pyridine system. The aliphatic region would contain signals for the methylene (B1212753) protons of the pyrrolidinyl group and the methylene bridge connecting it to the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the brominated carbon, the other pyridine ring carbons, and the carbons of the pyrrolidinylmethyl substituent. For reference, the ¹³C NMR spectrum of the related compound 2-bromopyridine (B144113) shows signals at approximately 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.org

A summary of expected and reference NMR data is presented below.

| Nucleus | Expected Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for 2-Bromopyridine rsc.org |

| ¹H (Pyridine Ring) | ~7.0 - 8.5 | 7.21-8.40 |

| ¹H (CH₂-Pyridine) | ~3.5 - 4.0 | - |

| ¹H (Pyrrolidine CH₂) | ~1.7 - 2.6 | - |

| ¹³C (Pyridine Ring) | ~120 - 160 | 122.8 - 150.3 |

| ¹³C (CH₂-Pyridine) | ~55 - 65 | - |

| ¹³C (Pyrrolidine CH₂) | ~23 - 54 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₁₀H₁₃BrN₂), the expected exact mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can further elucidate the structure by showing the loss of specific fragments, such as the pyrrolidine (B122466) ring or the bromopyridinyl moiety.

| Analysis | Expected Result for this compound |

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | ~241.13 g/mol |

| Exact Mass | ~240.0313 Da |

| Key Fragmentation | Loss of pyrrolidine, cleavage of the CH₂-pyrrolidine bond |

| Isotopic Pattern | Characteristic M, M+2 peaks due to Bromine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic pyrrolidine ring, C=C and C=N stretching vibrations within the pyridine ring, and C-N stretching from the pyrrolidinyl group. The C-Br stretching frequency would also be present, typically in the lower frequency region of the spectrum. For comparison, the IR spectrum of 2-bromopyridine shows characteristic peaks for the pyridine ring. nist.govchemicalbook.com

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 2-Bromopyridine nist.gov |

| Aromatic C-H Stretch | 3000 - 3100 | ~3050 |

| Aliphatic C-H Stretch | 2850 - 3000 | - |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | ~1420, 1460, 1570 |

| C-N Stretch | 1100 - 1300 | - |

| C-Br Stretch | 500 - 700 | Not specified |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods for Purity Analysis and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be suitable. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purity as determined by HPLC. sigmaaldrich.com

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. The choice between HPLC and GC would depend on the compound's physical properties. GC is often coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data for comprehensive analysis.

A typical quality control analysis would involve developing a validated HPLC method to ensure the compound meets a specified purity level, for example, >98%.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, DFT calculations can elucidate fundamental properties that govern its reactivity.

Detailed research findings from DFT studies on closely related bromopyridine derivatives reveal that the electronic properties are significantly influenced by the nature and position of substituents on the pyridine (B92270) ring. nih.govresearchgate.net For instance, calculations on 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine have been used to optimize the molecular structure and calculate vibrational frequencies, which were then compared with experimental data. nih.gov

A typical DFT analysis of this compound would involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Subsequent calculations would yield important electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich region (nucleophilic), while the hydrogen atoms and the region around the bromine atom may be relatively electron-poor (electrophilic).

Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p)) for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the tendency to donate electrons in a reaction. A higher value suggests greater reactivity as an electron donor. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. A lower value suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | ||

| N (pyridine) | -0.45 e | Predicts the nitrogen atom as a likely site for protonation or coordination to metal ions. |

| Br | -0.15 e | Indicates the charge on the bromine atom, which can influence its role as a leaving group. |

| N (pyrrolidine) | -0.52 e | Suggests the pyrrolidine (B122466) nitrogen is also a significant nucleophilic center. |

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the pyrrolidinylmethyl substituent attached to the pyridine ring means that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time.

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion for a system of atoms. nih.gov This allows for the study of how the molecule folds and flexes at different temperatures and in different solvent environments. For this compound, key conformational variables would include the torsion angles around the C-C and C-N bonds connecting the pyrrolidine ring to the pyridine ring. The puckering of the five-membered pyrrolidine ring itself is another dynamic feature that can be analyzed. researchgate.net

By running simulations for a sufficient length of time (typically nanoseconds to microseconds), a representative ensemble of low-energy conformations can be generated. Analysis of the simulation trajectory can reveal the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule. This information is critical for understanding how the molecule might interact with a biological target or a reactant in a chemical synthesis.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Potential Conformations |

| τ1 (Py-C-C-N) | Rotation around the bond connecting the pyridine ring to the methylene (B1212753) bridge. | Can lead to different orientations of the pyrrolidinyl group relative to the pyridine ring (e.g., syn-periplanar, anti-periplanar). |

| τ2 (C-C-N-C_pyrrolidine) | Rotation around the bond connecting the methylene bridge to the pyrrolidine nitrogen. | Influences the spatial positioning of the pyrrolidine ring. |

| χ0 - χ4 (pyrrolidine ring) | Endocyclic torsion angles of the pyrrolidine ring. | Describe the puckering of the ring, which typically adopts envelope or twisted conformations. |

Note: This table outlines the key parameters that would be analyzed in a molecular dynamics study. The specific preferred conformations would be a result of such a simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical features, not human outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.govtaylorandfrancis.com While often used in drug discovery to predict biological activity, QSAR can also be applied to predict chemical properties or reactivity.

For this compound, a QSAR model could be developed to predict a specific chemical property, for instance, its reactivity in a particular type of reaction (e.g., cross-coupling reactions). This would involve synthesizing a series of analogues with variations in the substituents and experimentally measuring their reactivity.

A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and lipophilic properties. researchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

Table 3: Examples of Molecular Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Describes the electronic distribution and reactivity. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Quantifies the size and shape of the molecule, which can influence how it fits into a catalytic active site. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Represents the atomic connectivity and branching of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which is important for its solubility in different reaction media. |

A resulting QSAR equation might look like:

Reactivity = c0 + c1(LogP) + c2(LUMO) - c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined by the statistical analysis. Such a model can be used to predict the reactivity of new, unsynthesized analogues and to guide the design of more effective compounds.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. For this compound, this can provide a detailed understanding of its reactivity in various chemical transformations.

The bromine atom on the pyridine ring makes this compound a suitable substrate for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. researchgate.netmdpi.com Computational methods can be used to model the reaction mechanisms of these processes.

For example, in a Suzuki coupling reaction, DFT calculations could be used to model the oxidative addition of the 2-bromo-pyridine derivative to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the coupled product. These calculations would provide insights into the rate-determining step of the reaction and how the substituents on the pyridine and pyrrolidine rings might influence the reaction rate and yield.

Table 4: Hypothetical Energy Profile for a Suzuki Coupling Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Pd(0) catalyst + Arylboronic acid |

| Oxidative Addition TS | +15.2 | Transition state for the insertion of the Pd(0) into the C-Br bond. |

| Oxidative Addition Intermediate | -5.4 | The resulting Pd(II) complex. |

| Transmetalation TS | +12.8 | Transition state for the transfer of the aryl group from boron to palladium. |

| Reductive Elimination TS | +20.5 | The rate-determining transition state leading to the formation of the new C-C bond. |

| Products | -25.0 | The coupled product + regenerated Pd(0) catalyst. |

Note: The energy values in this table are illustrative and represent a plausible reaction profile. Actual values would need to be determined through detailed quantum chemical calculations.

Research Applications and Potential Areas of Inquiry

Applications as Ligands in Coordination Chemistry

The nitrogen atoms in the pyridine (B92270) ring and the pyrrolidine (B122466) group of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine make it a potential bidentate or monodentate ligand for coordinating with metal ions. The presence of a bromine atom also offers a site for further functionalization.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes involving this compound would be the initial step in exploring its coordination chemistry. This would likely involve reacting the compound with various transition metal salts (e.g., those of palladium, platinum, copper, or ruthenium) under different solvent and temperature conditions. The resulting metal complexes could exhibit diverse geometries, such as square planar or octahedral, depending on the metal ion and reaction stoichiometry. Characterization of these new complexes would be crucial, employing techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis to determine their structure and composition.

Investigation of Ligand-Metal Interactions and Complex Stability

Once synthesized, the stability of the metal complexes would need to be assessed. This involves studying the strength and nature of the coordinate bonds between the ligand and the metal center. Techniques such as UV-Vis spectroscopy and electrochemical methods could be employed to determine stability constants and redox potentials. Computational modeling could further elucidate the electronic and steric factors influencing the ligand-metal interactions. Understanding the stability is critical for any potential application, as it determines the conditions under which the complex will remain intact.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from pyridine-containing ligands are widely used as catalysts in various organic transformations. The metal complexes of this compound could be screened for catalytic activity in reactions such as cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), where the bromine atom on the pyridine ring could potentially participate. The pyrrolidine moiety might influence the solubility and steric environment of the catalytic center, potentially leading to unique selectivity or reactivity.

Exploration as a Scaffold in Medicinal Chemistry Research

The combination of a pyridine ring and a pyrrolidine moiety is a common feature in many biologically active compounds, particularly those targeting the central nervous system. The this compound scaffold presents a starting point for the development of novel therapeutic agents.

Design of Novel Chemical Probes for Biological Targets (e.g., neurotransmitter receptors)

The structural similarity of the pyrrolidinylmethylpyridine core to known pharmacophores suggests its potential as a scaffold for designing chemical probes for neurotransmitter receptors. For instance, derivatives could be synthesized to target nicotinic acetylcholine (B1216132) receptors (nAChRs) or dopamine (B1211576) receptors, where the pyridine and pyrrolidine rings can mimic the natural ligands. The bromine atom provides a convenient handle for introducing various substituents to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for a specific receptor subtype. These probes would be invaluable tools for studying receptor function and distribution in the nervous system.

Investigation of In Vitro Pharmacological Mechanisms (excluding human trials)

Following the design and synthesis of new derivatives based on the this compound scaffold, their pharmacological effects would be investigated through a battery of in vitro assays. This would involve testing the compounds on isolated cells or cell membranes expressing the target receptors to determine their binding affinity (e.g., through radioligand binding assays) and functional activity (e.g., as agonists, antagonists, or allosteric modulators). These studies would provide crucial information on the mechanism of action at the molecular level and would be the first step in evaluating their potential as drug candidates.

Development of Chemical Biology Tools

There is currently a lack of specific published research demonstrating the application of this compound in the development of chemical biology tools. Chemical biology often utilizes molecules with specific reactive groups to probe biological systems. The bromo- and pyrrolidinyl- functionalities on the pyridine ring of this compound could theoretically be exploited for such purposes. For instance, the bromine atom could potentially be used in transition metal-catalyzed cross-coupling reactions to attach probes or other molecular entities. However, specific examples of this compound being used to create chemical probes, affinity matrices, or other tools for studying biological processes have not been detailed in the available literature.

Role in Materials Science and Polymer Chemistry Research

Similarly, the application of this compound in materials science and polymer chemistry is not well-documented in current research. The pyridine and bromo- functionalities suggest that it could potentially serve as a monomer or a functional building block in the synthesis of novel polymers or materials. For example, the bromine atom could be a site for polymerization reactions, such as in the formation of conjugated polymers with specific electronic or optical properties. The pyrrolidinylmethyl group could also impart desirable solubility or morphological characteristics to a resulting polymer. Nevertheless, specific research articles or patents that describe the incorporation of this compound into new materials or polymers are not presently available.

Potential as a Synthetic Intermediate for Complex Molecules

The structure of this compound suggests its potential as a versatile synthetic intermediate. The bromo- group on the pyridine ring is a common handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the construction of more complex molecular architectures.

Future Directions and Emerging Research Avenues

Development of Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes. For pyridine (B92270) derivatives, this involves adopting green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous substances. rasayanjournal.co.innih.gov Future research on the synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is expected to focus on these greener alternatives to traditional methods.

Key green techniques that could be applied include:

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. acs.org The application of microwave irradiation to the key bond-forming steps in the synthesis of this compound could offer significant efficiency gains.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which is an efficient way to build molecular complexity while reducing the number of synthetic steps and purification processes. researchgate.net Designing a one-pot synthesis for this compound using an MCR approach would be a significant step towards a more sustainable process. rasayanjournal.co.in

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. researchgate.net Research into performing the synthesis of this compound in aqueous media, similar to methods developed for other bromopyridines, could drastically reduce the environmental impact. acs.org

Solvent-Free and Catalytic Approaches: Reactions conducted without a solvent or with the help of highly efficient and recyclable catalysts (including biocatalysts or nanocatalysts) represent another major avenue for green synthesis. rasayanjournal.co.innih.gov Exploring solid-state reactions or using a recoverable catalyst for the synthesis would align with these goals. nih.gov

Table 1: Potential Green Synthesis Strategies

| Green Chemistry Technique | Potential Advantages for Synthesizing this compound |

|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, higher product purity. acs.org |

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, fewer operational steps. rasayanjournal.co.inresearchgate.net |

| Green Solvents (e.g., water) | Reduced toxicity and environmental impact, improved safety profile. researchgate.netacs.org |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification, potential for cost savings. rasayanjournal.co.in |

| Advanced Catalysis | High efficiency, selectivity, and potential for catalyst recycling. nih.gov |

Exploration of Novel Catalytic Applications

Pyridine derivatives are widely used as ligands in organometallic chemistry and catalysis due to the coordinating ability of the nitrogen atom. nih.gov The specific structure of this compound, featuring a pyridine nitrogen, a pyrrolidine (B122466) nitrogen, and a bromine atom, makes it a candidate for development as a novel ligand or catalyst.

Future research could explore its use in several areas:

Ligand for Cross-Coupling Reactions: The pyridine and pyrrolidine nitrogens could act as a bidentate N,N-ligand, coordinating to transition metals like palladium, copper, or nickel. The resulting metal complex could be investigated as a catalyst for fundamental organic reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The bromine atom on the pyridine ring could also participate in or influence catalytic cycles.

Asymmetric Catalysis: If a chiral version of the pyrrolidine ring is used, the resulting compound could serve as a chiral ligand for asymmetric catalysis, a critical technology for producing enantiomerically pure compounds.

Polymerization Catalysis: Pyridine-based ligands have been successfully used in polymerization reactions. mdpi.com Cobalt complexes with pyridine-oxazoline ligands, for instance, have been shown to be active catalysts for isoprene (B109036) polymerization. mdpi.com Complexes of this compound could be synthesized and tested for their ability to catalyze the polymerization of various monomers.

Table 2: Potential Catalytic Roles for this compound

| Catalytic Application | Rationale | Type of Reactions |

|---|---|---|

| Ligand in Homogeneous Catalysis | Potential N,N-bidentate coordination to transition metals. | Cross-coupling (Suzuki, Heck), C-H activation. |

| Precursor for Organometallic Complexes | The bromo-substituent allows for further functionalization or oxidative addition. | Synthesis of novel catalytic species. |

| Asymmetric Catalysis | Use of a chiral pyrrolidine moiety to induce stereoselectivity. | Asymmetric hydrogenation, aldol (B89426) reactions. |

| Polymerization Catalyst | Formation of active complexes with metals like cobalt or iron. mdpi.com | Olefin polymerization (e.g., isoprene). |

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level (non-clinical)

To understand the potential of any compound, it is crucial to elucidate its interactions with biological macromolecules on a molecular level. While avoiding clinical aspects, future fundamental research will likely employ advanced computational techniques to model how this compound interacts with putative biological targets like enzymes or receptors.

These non-clinical studies could involve:

Molecular Docking: Simulating the preferred binding orientation of the compound within the active site of a target protein. This can help identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of the compound and the target protein over time, providing insights into the stability of the complex, conformational changes upon binding, and the thermodynamics of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method allows for a highly accurate calculation of the electronic structure of the ligand and the key residues in the binding site (the QM region), while the rest of the protein is treated with less computationally expensive methods (the MM region). This is particularly useful for studying reaction mechanisms if the compound acts as an enzyme inhibitor.

These computational approaches can provide a detailed, atom-level picture of binding modes and affinities, guiding the design of analogues with potentially enhanced properties. tandfonline.comacs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.govspringernature.com For a compound like this compound, these technologies offer powerful tools for accelerating research and development.

Future integration of AI/ML could focus on:

Property Prediction: ML models can be trained on large datasets of existing chemical compounds to predict various properties for new molecules, including physicochemical characteristics (e.g., solubility, lipophilicity), and potential biological activities. acs.org This allows for rapid virtual screening of potential analogues of this compound before committing to their synthesis.

De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. nih.gov By providing the model with a target profile (e.g., high affinity for a specific protein, good predicted solubility), it could generate novel pyridine derivatives based on the core scaffold of this compound.

Synthesis Prediction: AI tools can analyze complex molecules and propose viable synthetic routes, even suggesting optimal reaction conditions. This can help chemists overcome synthetic challenges and identify more efficient or greener pathways to the target compound and its derivatives. springernature.com

High-Throughput Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds against a biological target, identifying promising candidates for further investigation far more quickly than is possible with physical screening. nih.gov

The synergistic use of these computational tools promises to significantly accelerate the exploration of the chemical space around this compound, enabling a more intelligent and efficient design of molecules for a range of scientific applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine?

- Methodology : The synthesis typically involves bromination of a pyridine precursor followed by introduction of the pyrrolidinylmethyl group. For example, bromination using -bromosuccinimide (NBS) in under radical initiation (e.g., AIBN) at 100–110°C achieves regioselective bromination . Subsequent functionalization of the pyridine core with a pyrrolidine moiety may involve cyclization reactions using precursors like 5-(1-methylpyrrolidin-2-yl)pyridine .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Methodology : Column chromatography (e.g., silica gel with gradients of ethyl acetate/heptane) is widely used for purification . Recrystallization may also be employed if the compound exhibits suitable solubility properties. High-performance liquid chromatography (HPLC) is recommended for analytical purity validation.

Q. How can researchers confirm the structural integrity of this compound?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (, ) and liquid chromatography-mass spectrometry (LCMS) are critical. For example, -NMR can verify the pyrrolidine ring’s integration and bromine’s electronic effects on the pyridine ring . High-resolution mass spectrometry (HRMS) provides molecular weight confirmation.

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Methodology : Use palladium catalysts (e.g., ) with aryl boronic esters in 1,4-dioxane/water (4:1) and a base like . Solvent optimization using biorenewable blends (e.g., Cyrene™/GVL) enhances reaction rates and yields compared to traditional solvents like DMF . Tributylammonium iodide (TBAI) accelerates bromine-to-iodine exchange, improving coupling efficiency .

Q. What mechanistic insights explain the bromine substitution reactivity in this compound?

- Methodology : Bromine at the pyridine’s 2-position undergoes electrophilic substitution or radical-mediated pathways. For example, AIBN-generated radicals facilitate bromination via a chain mechanism in . Density functional theory (DFT) calculations can model transition states to predict regioselectivity in cross-couplings .

Q. How do steric and electronic effects of the pyrrolidinylmethyl group influence reactivity?

- Methodology : The pyrrolidine ring introduces steric bulk, potentially hindering nucleophilic attacks at the pyridine’s 5-position. Electron-donating effects from the pyrrolidine’s nitrogen may modulate the pyridine ring’s electron density, affecting oxidative addition in catalytic cycles. Comparative studies with analogs lacking the pyrrolidine group can isolate these effects .

Q. What strategies mitigate competing side reactions during functionalization?

- Methodology : Control reaction temperature (e.g., 80°C for homocoupling) and stoichiometry of reagents like TBAI to minimize overhalogenation or dimerization . Use of protecting groups (e.g., Boc for pyrrolidine’s nitrogen) can prevent undesired interactions during multi-step syntheses .

Data-Driven Insights

-

Solvent Effects on Reaction Rates :

Solvent System Conversion (%) at 24 h Reference Cyrene™/GVL (1:1) 97% DMF 100% (6 h) 87.5% (18 h) -

Key Intermediates :

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.